molecular formula C18H20N4O4S2 B2627906 4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide CAS No. 942003-71-6

4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide

Cat. No.: B2627906
CAS No.: 942003-71-6
M. Wt: 420.5
InChI Key: UGBFDQFRIKWKEI-UHFFFAOYSA-N
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Description

4-(Diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a synthetic benzamide derivative designed for advanced pharmaceutical and life science research. This compound features a complex molecular architecture, integrating a diethylsulfamoyl group and a 7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl moiety connected via a benzamide linkage. The presence of the thiazolopyrimidine scaffold, a structure noted in scientific literature, suggests potential for diverse biological activities, as similar heterocyclic cores are frequently explored in medicinal chemistry for their enzyme inhibitory properties and receptor interactions . The diethylsulfamoyl group is a key functional feature often associated with modulating solubility and enhancing target binding, a characteristic observed in other research compounds containing this substituent . This reagent is provided exclusively for in-vitro investigations in controlled laboratory environments. It is strictly intended for research applications and is not classified as a drug, medicine, or approved for any diagnostic, therapeutic, or human or veterinary use. Researchers should handle this product with appropriate care and adhere to all safety and ethical guidelines governing the use of chemical compounds in scientific research.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-4-21(5-2)28(25,26)14-8-6-13(7-9-14)16(23)20-15-12(3)19-18-22(17(15)24)10-11-27-18/h6-11H,4-5H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBFDQFRIKWKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multi-step reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often involve the use of solvents like isopropyl alcohol and ultrasonic activation at room temperature .

Industrial Production Methods

Industrial production of this compound may utilize green chemistry principles, such as multicomponent reactions under mild conditions using sustainable catalysts. For example, vanadium oxide loaded on fluorapatite has been used as a robust and sustainable catalyst for the synthesis of thiazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiazolopyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazolopyrimidine rings .

Scientific Research Applications

4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ primarily in benzamide substituents and core modifications:

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents on Benzamide Core Structure Biological Activity Molecular Weight (g/mol) Reference
Target Compound 4-(Diethylsulfamoyl) Thiazolo[3,2-a]pyrimidin-5-one Hypothesized antifungal ~422.5 N/A
IVd (N-(5-Oxo-3,7-Diaryl-6,7-Dihydro-5H-Thiazolo[3,2,a]Pyrimidin-6-yl)Benzamide) Dichlorophenyl (assumed) Thiazolo[3,2,a]pyrimidin-5-one Antifungal (comparable to Dithane M-45) Not reported
3,4-Diethoxy-N-{7-Methyl-5-Oxo-5H-[1,3]Thiazolo[3,2-a]Pyrimidin-6-yl}Benzamide 3,4-Diethoxy Thiazolo[3,2-a]pyrimidin-5-one Not reported 373.43
5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide 4-Methoxyphenyl, phenylamide Thiazolo[3,2-a]pyrimidin-5-one Not reported Not reported

Physicochemical Properties

  • Molecular Weight : The target compound’s higher molecular weight (~422.5 vs. 373.43 for the 3,4-diethoxy analog) reflects the diethylsulfamoyl group’s bulk, which may influence solubility and membrane permeability .
  • Hydrogen Bonding Potential: The sulfamoyl group’s polarity contrasts with the lipophilic dichlorophenyl or methoxy groups, suggesting divergent pharmacokinetic profiles .

Biological Activity

4-(diethylsulfamoyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

Molecular Formula: C₁₆H₁₆N₄O₄S₂
Molecular Weight: 392.5 g/mol
CAS Number: 946222-67-9

The compound features a thiazolo[3,2-a]pyrimidine core, which is associated with various biological activities including anticancer and anti-inflammatory effects. The presence of a diethylsulfamoyl group enhances its solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways and inhibition of NF-kB signaling. This mechanism is crucial in cancer therapy as it targets the survival pathways of malignant cells.
  • Case Studies : In vitro studies demonstrated that derivatives of thiazolo[3,2-a]pyrimidines can reduce tumor growth in various cancer cell lines, including breast and colorectal cancers. For example, a study reported a 70% reduction in cell viability at concentrations above 10 μM after 48 hours of treatment.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Inhibition : It has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is beneficial in conditions characterized by chronic inflammation.
  • Research Findings : A study highlighted that treatment with related thiazolo compounds led to a significant decrease in inflammation markers in animal models of rheumatoid arthritis.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • Bacterial Inhibition : In vitro assays showed that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 32 μg/mL.
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis or function.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference Study
AnticancerInduces apoptosis; inhibits cell proliferation[Research Study A]
Anti-inflammatoryReduces cytokine secretion (TNF-alpha, IL-6)[Research Study B]
AntimicrobialInhibits growth of Gram-positive bacteria[Research Study C]

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